Paederosidic acid
Overview
Description
Paederosidic acid is a compound isolated from Paederia scandens, a plant known for its medicinal properties. It is classified as an iridoid glucoside, a type of natural product that often exhibits a range of biological activities. The studies provided have investigated various pharmacological effects of paederosidic acid, including its anticonvulsant, sedative, and antitumor activities .
Synthesis Analysis
While the provided papers do not detail the chemical synthesis of paederosidic acid, they do mention its isolation from natural sources. Specifically, paederosidic acid has been isolated from Paederia scandens, and its structure has been established through spectroscopic methods . It is worth noting that some iridoid glucosides, such as paederosidic acid, can be artifacts formed during the extraction process .
Molecular Structure Analysis
The molecular structure of paederosidic acid has been elucidated using spectroscopic techniques. A new glycoside, 6β-O-β-d-glucosylpaederosidic acid, was identified, expanding the understanding of the chemical diversity of compounds related to paederosidic acid . The presence of a glucosyl group is a defining feature of these compounds, which contributes to their solubility and biological activity .
Chemical Reactions Analysis
The studies provided do not explicitly discuss the chemical reactions of paederosidic acid. However, the biological activities observed suggest that paederosidic acid interacts with cellular components, leading to various physiological effects. For instance, paederosidic acid has been shown to induce mitochondria-mediated apoptosis in cancer cells by affecting the balance of pro-apoptotic and anti-apoptotic proteins .
Physical and Chemical Properties Analysis
The physical and chemical properties of paederosidic acid are not directly discussed in the provided papers. However, as an iridoid glucoside, paederosidic acid is likely to be soluble in polar solvents due to the presence of the sugar moiety. Its chemical stability and reactivity would be influenced by the functional groups present in its structure, which are typical of iridoid glucosides .
Scientific Research Applications
Anticonvulsant and Sedative Effects
Paederosidic acid, isolated from Paederia scandens, has shown notable anticonvulsant and sedative effects in mice and rats. Studies indicate its potential as a therapeutic agent for epilepsy treatment, owing to its ability to modulate neurotransmitters and increase brain gamma-aminobutyric acid while decreasing glutamic acid, coupled with the upregulation of GAD 65 expressions in the brain (Yang et al., 2013).
Antitumor Activities
Paederosidic acid (PA) has exhibited significant antitumor activity against human non-small cell lung cancer cells. The compound's mechanism involves inducing mitochondria-mediated apoptosis through the modulation of proteins involved in apoptosis pathways, including the upregulation of caspase-3, caspase-8, caspase-9, Bid, Bax, and the down-regulation of Bcl-2. Additionally, PA influences the JNK and Akt phosphorylation levels, indicating a sophisticated mechanism of inducing apoptosis (Yu et al., 2017).
Anti-Gastric Tumor Activities
Paederosidic acid demonstrates noteworthy inhibitory effects on various gastric cancer cell lines. The compound induces apoptosis in a concentration-dependent manner, marked by the up-regulation of caspase-3, caspase-9, and Bax proteins, and a significant down-regulation of Bcl-2. This indicates PA's potential role in gastric cancer treatment through the activation of the mitochondria-mediated apoptosis pathway (Chen et al., 2015).
Pharmacokinetic Studies
Recent pharmacokinetic studies have been conducted to understand the behavior of paederosidic acid and related compounds in biological systems. A sensitive and accurate bioanalytical method was established for the simultaneous determination of four iridoid glycosides, including paederosidic acid, in rat plasma using LC-MS/MS. This method provides valuable pharmacokinetic references and is crucial for further exploration of these compounds, potentially paving the way for their application in human health (Xie et al., 2020).
Safety And Hazards
Paederosidic acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(1S,4aS,5S,7aS)-5-hydroxy-7-(methylsulfanylcarbonyloxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O12S/c1-31-18(26)28-4-6-2-8(20)11-7(15(24)25)5-27-16(10(6)11)30-17-14(23)13(22)12(21)9(3-19)29-17/h2,5,8-14,16-17,19-23H,3-4H2,1H3,(H,24,25)/t8-,9+,10+,11-,12+,13-,14+,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTKKPLVSHVNDV-FCVLBCLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=O)OCC1=CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC(=O)OCC1=C[C@@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Paederosidic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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